1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Description

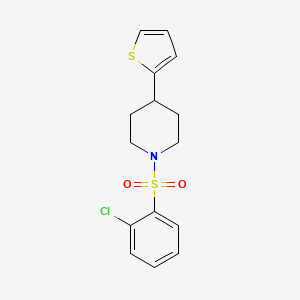

1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a synthetic piperidine derivative featuring a sulfonyl group at position 1 of the piperidine ring, substituted with a 2-chlorophenyl moiety, and a thiophen-2-yl group at position 2. The compound’s structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting neurological or antimicrobial pathways.

Properties

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-4-thiophen-2-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S2/c16-13-4-1-2-6-15(13)21(18,19)17-9-7-12(8-10-17)14-5-3-11-20-14/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDDDUQNAPJNQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the 2-chlorophenylsulfonyl and thiophen-2-yl groups. Common synthetic routes include:

Nucleophilic substitution reactions: These reactions are used to introduce the 2-chlorophenylsulfonyl group onto the piperidine ring.

Palladium-catalyzed coupling reactions: These reactions are often employed to attach the thiophen-2-yl group to the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

Reduction: The 2-chlorophenylsulfonyl group can be reduced to the corresponding sulfide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while reduction of the 2-chlorophenylsulfonyl group can produce the corresponding sulfide.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine as a modulator in cancer therapies. It has been identified as a RAS-PI3K pathway modulator, which plays a critical role in cancer cell proliferation and survival. Specifically, compounds with similar structures have shown promise in targeting this pathway for the treatment of various cancers .

Key Findings :

- Mechanism : The compound acts by inhibiting key enzymes involved in the RAS-PI3K signaling pathway, thereby reducing tumor growth.

- Case Studies : In vitro studies demonstrated significant inhibition of cancer cell lines when treated with this compound, suggesting its potential as an effective anticancer agent.

Pain Management

The compound has also been investigated for its analgesic properties. Research indicates that derivatives of piperidine can serve as fatty acid amide hydrolase (FAAH) inhibitors, which are important in pain signaling pathways. By inhibiting FAAH, these compounds can increase the levels of endogenous cannabinoids, leading to enhanced pain relief .

Research Insights :

- Biological Evaluation : Studies involving animal models have shown that analogs of this compound effectively reduce pain responses, indicating its potential utility in pain management therapies.

- Molecular Modeling : Computational studies support the hypothesis that this compound binds effectively to FAAH, enhancing its therapeutic profile against pain.

Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Selected Piperidine Derivatives

Physicochemical and Pharmacological Insights

Key Observations:

Substituent Position Effects: The 2-chlorophenyl sulfonyl group in the target compound introduces steric and electronic effects distinct from the 4-chlorophenyl analog (CAS 101768-64-3) . Thiophen-2-yl vs. Pyrrole: Thiophene’s sulfur atom offers greater electronegativity and π-π stacking capability compared to pyrrole’s nitrogen, which may alter binding interactions in enzyme pockets .

Functional Group Impact :

- The carboxylic acid in 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylic acid increases hydrophilicity, suggesting better aqueous solubility than the target compound’s thiophene substituent .

- Fluorine in 1-[(2-Cl-5-F-phenyl)sulfonyl]-4-pyrrole-piperidine enhances metabolic stability and bioavailability, a common strategy in drug design .

Synthetic Feasibility :

- Compounds like those in (e.g., 1-(thiophen-2-yl)-4-(trifluoromethylphenyl)piperidin-1-yl butanedione) are synthesized via HOBt/TBTU coupling with yields >85%, indicating efficient routes for similar sulfonyl-piperidine derivatives .

Biological Activity

1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.

The synthesis of 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves several key steps:

- Formation of the Piperidine Ring : The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the 2-Chlorophenylsulfonyl Group : This is achieved via sulfonylation reactions using 2-chlorobenzenesulfonyl chloride in the presence of a base.

- Attachment of the Thiophen-2-yl Group : The thiophen-2-yl group is introduced through coupling reactions, such as Suzuki-Miyaura coupling.

These synthetic routes are designed to optimize yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Biological Activity

The biological activity of 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine has been explored in various studies, revealing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains. For instance, derivatives containing sulfonamide moieties have shown effectiveness against Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 1 | Salmonella typhi | Moderate |

| 2 | Bacillus subtilis | Strong |

| 3 | Staphylococcus aureus | Weak |

Enzyme Inhibition

In addition to antibacterial properties, this compound has been investigated for its enzyme inhibition capabilities. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are important targets in treating various diseases.

| Enzyme | IC50 (µM) |

|---|---|

| Urease | 1.21 |

| Acetylcholinesterase | 0.63 |

These values indicate that the compound is a promising candidate for further development as a therapeutic agent targeting these enzymes .

The mechanism by which 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological responses .

Comparative Studies

Comparative studies with similar compounds highlight the unique properties of 1-((2-Chlorophenyl)sulfonyl)-4-(thiophen-2-yl)piperidine. For example, when compared to analogs like 1-((2-Chlorophenyl)sulfonyl)-4-phenylpiperidine, the presence of the thiophene moiety imparts distinct chemical and biological properties that enhance its pharmacological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.